Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone
Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone
Executive Summary
This guide details the regioselective nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) to synthesize 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (also known as 6-nitroveratrone). This compound is a critical intermediate in the synthesis of quinazolines, indoles, and other nitrogen-heterocycle pharmacophores used in kinase inhibitors and antibiotics.
The transformation presents a classic challenge in Electrophilic Aromatic Substitution (EAS): managing the competing directing effects of an electron-withdrawing acetyl group and two electron-donating methoxy groups to achieve specific regioselectivity while preventing over-nitration or oxidative degradation.
Mechanistic Analysis & Regioselectivity
Substrate Analysis
The starting material, 3,4-dimethoxyacetophenone , possesses three potential sites for electrophilic attack on the aromatic ring: C2, C5, and C6.
-
C1 (Acetyl group): Strong deactivator, meta-director.
-
C3 (Methoxy group): Strong activator, ortho/para-director.[1]
-
C4 (Methoxy group): Strong activator, ortho/para-director.[1]
Site Selectivity Logic
The regiochemical outcome is dictated by the synergy between steric hindrance and electronic activation:
-
Position C2 (Ortho to Acetyl, Ortho to C3-OMe):
-
Electronic: Activated by C3-OMe (ortho).
-
Steric: Highly unfavorable due to being sandwiched between the bulky acetyl group and the C3-methoxy group.
-
-
Position C5 (Meta to Acetyl, Ortho to C4-OMe):
-
Electronic: Activated by C4-OMe (ortho).
-
Steric: Moderate.
-
-
Position C6 (Ortho to Acetyl, Para to C3-OMe):
Reaction Pathway Diagram
Caption: Mechanistic pathway highlighting the electrophilic attack at C6 favored by the para-directing C3-methoxy group.
Experimental Protocol
This protocol utilizes a Glacial Acetic Acid (
Reagents & Equipment[2][4][5][6][7]
| Reagent | Molecular Weight | Equivalents | Quantity (Example) | Role |
| 3,4-Dimethoxyacetophenone | 180.20 g/mol | 1.0 | 20.0 g | Substrate |
| Glacial Acetic Acid | 60.05 g/mol | Solvent | 45-50 mL | Solvent/Moderator |
| Fuming Nitric Acid | 63.01 g/mol | ~2.5 - 3.0 | 22.0 mL | Electrophile Source |
| Ethanol (95%) | - | - | ~100 mL | Recrystallization |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer (Magnetic stirring can fail if precipitate is thick)
-
Addition funnel (pressure-equalizing)
-
Ice-Salt bath (capable of -5°C to 0°C)
-
Thermometer (internal monitoring essential)
Step-by-Step Procedure
-
Preparation:
-
Charge the reaction flask with 3,4-dimethoxyacetophenone (20.0 g) and Glacial Acetic Acid (45 mL).
-
Stir until fully dissolved.
-
Cool the solution to 0–5°C using an ice-water bath. Note: Acetic acid may freeze near 16°C; ensure the solute depresses the freezing point sufficiently or add a minimal amount of acetic anhydride if necessary.
-
-
Nitration:
-
Fill the addition funnel with Fuming Nitric Acid (22.0 mL).
-
Crucial Step: Add the acid dropwise over 30–45 minutes.
-
Control: Maintain internal temperature below 10°C . If the temperature spikes, stop addition immediately.
-
Observation: The solution will darken, and a yellow precipitate may begin to form.
-
-
Reaction Completion:
-
After addition is complete, stir at 0–5°C for an additional 20–30 minutes.
-
Validation: Check TLC (Silica; Hexane:EtOAc 7:3). SM (
) should disappear; Product ( ) appears.
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Stir for 30 minutes to ensure full precipitation of the product.
-
Filter the yellow solid using a Buchner funnel.
-
Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Recrystallize the crude yellow solid from Ethanol (or Methanol).
-
Dissolve in boiling ethanol, filter hot (if insoluble impurities exist), and cool slowly to 4°C.
-
Collect the pale yellow needles by filtration and dry under vacuum at 40°C.
-
Expected Results[2][5][8]
-
Yield: 58% – 80%
-
Appearance: Pale yellow needles or crystalline powder.
-
Melting Point: 132–134°C [1].
Analytical Validation
The structure must be confirmed to ensure the nitro group is at the C2 position (product numbering) and not C5.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | H-3 : Aromatic proton ortho to Nitro group (Deshielded). Appears as a sharp singlet. | |
| H-6 : Aromatic proton ortho to Acetyl group. Appears as a sharp singlet. | ||
| Methoxy : Two singlets (or overlapping) for 4-OMe and 5-OMe. | ||
| Acetyl : Methyl ketone singlet.[3] | ||
| Pattern Logic | Two Singlets | The presence of two para-situated protons (in the 1,2,4,5-substitution pattern) results in two distinct singlets. If nitration occurred at C5, the protons would be at C2 and C6, which are meta to each other, typically showing weak coupling ( |
Process Optimization & Troubleshooting
Workflow Diagram[5]
Caption: Operational workflow emphasizing the critical temperature control loop during nitration.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Temperature > 15°C during addition. | Ensure internal temp stays < 10°C. Slow down addition rate. |
| Product is Red/Dark | Oxidation by-products or free | Recrystallize twice from Ethanol/Activated Carbon. |
| Impure NMR (Extra Peaks) | Dinitration or Isomer formation (5-nitro). | Strictly control stoichiometry (do not exceed 3.0 eq HNO3). Verify temp control. |
| No Precipitation on Quench | Too much acetic acid or insufficient water. | Add more ice; scratch glass to induce nucleation; cool to 0°C overnight. |
Safety & Compliance
-
Nitration Risks: This reaction is highly exothermic.[4] A "runaway" exotherm can lead to the explosive decomposition of the nitrated product or solvent ejection. Never add nitric acid rapidly.
-
Fuming Nitric Acid: Highly corrosive and an oxidizer. Use compatible gloves (Butyl rubber) and a face shield. Work in a functioning fume hood to manage
fumes. -
Waste Disposal: The filtrate contains acidic nitro-compounds. Neutralize with Sodium Bicarbonate before disposal according to local hazardous waste regulations.
References
-
Stroganova, T. A., et al. (1999).[3] 4,5-Dimethoxy-2-nitroacetophenone.[1][3][5][6] Molecules, 4, M111.[3] (Cited via ResearchGate). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(3,4-dimethoxyphenyl)- (Acetoveratrone) Data.[7][8] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]
- 6. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE(4101-32-0) 1H NMR spectrum [chemicalbook.com]
- 7. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]
- 8. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
